Technical Guide: 3-Amino-N,N-dimethyl-4-nitroaniline
Technical Guide: 3-Amino-N,N-dimethyl-4-nitroaniline
CAS Number: 2069-71-8
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of 3-Amino-N,N-dimethyl-4-nitroaniline, a versatile organic compound with significant potential in various scientific and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
3-Amino-N,N-dimethyl-4-nitroaniline, with the CAS number 2069-71-8, is a substituted aniline derivative.[1] Its molecular structure, featuring an amino group, a nitro group, and two methyl groups on the nitrogen atom of the aniline backbone, imparts unique chemical reactivity.[1] The compound typically presents as a yellow-brown powder.[1]
Table 1: Physicochemical Properties of 3-Amino-N,N-dimethyl-4-nitroaniline
| Property | Value | Source |
| CAS Number | 2069-71-8 | [1][2] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2][3] |
| IUPAC Name | N¹,N¹-dimethyl-4-nitrobenzene-1,3-diamine | [1] |
| Appearance | Yellow-brown powder | [1][2] |
| Melting Point | 134-139 °C | [1][2] |
| Canonical SMILES | CN(C)C1=CC(=C(C=C1)N)--INVALID-LINK--[O-] | [1] |
| InChI Key | WJTOMXLUNDWLCY-UHFFFAOYSA-N | [1] |
Table 2: Computed Properties of 3-Amino-N,N-dimethyl-4-nitroaniline
| Property | Value | Source |
| XLogP3 | 1.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 181.085126602 | [3] |
| Monoisotopic Mass | 181.085126602 | [3] |
| Topological Polar Surface Area | 75.1 Ų | [3] |
| Heavy Atom Count | 13 | [3] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The synthesis of nitroaniline derivatives often follows a pathway of nitration of an aniline precursor.
Experimental Protocol (Adapted from the Synthesis of m-Nitrodimethylaniline)
Disclaimer: This is a generalized protocol adapted from the synthesis of a related isomer and should be optimized for the synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline.
Materials:
-
N,N-dimethylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ammonium Hydroxide (NH₄OH)
-
Ethanol
-
Dry Ice or Ice-salt bath
-
Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer.
Procedure:
-
Preparation of Dimethylaniline Sulfate: In a 3-liter three-necked round-bottom flask, place concentrated sulfuric acid. Slowly add N,N-dimethylaniline while stirring and maintaining the temperature below 25°C. Continue cooling and stirring until the temperature drops to 5°C.[4]
-
Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by adding concentrated sulfuric acid to concentrated nitric acid with cooling and stirring.[4]
-
Nitration: Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, keeping the end of the dropping funnel below the surface of the solution. Maintain the temperature below 10°C throughout the addition using a Dry Ice-acetone or ice-salt bath.[4] After the addition is complete, continue stirring for a few hours.
-
Neutralization and Isolation of Isomers: Pour the reaction mixture into a large volume of ice and water. Neutralize the solution with concentrated ammonium hydroxide while keeping the temperature below 25°C.[4] This will precipitate the nitro isomers. The different isomers can then be separated based on their differential solubility in acidic and basic solutions, followed by techniques like fractional crystallization or column chromatography.
-
Reduction of the Nitro Group: The isolated 4-nitro-N,N-dimethylaniline can then be selectively reduced to introduce the amino group at the 3-position. A common method for this is using iron powder in the presence of an acid like hydrochloric acid.
-
Purification: The final product, 3-Amino-N,N-dimethyl-4-nitroaniline, can be purified by recrystallization from a suitable solvent like ethanol.
Analytical Methods
The analysis and characterization of 3-Amino-N,N-dimethyl-4-nitroaniline and related compounds can be performed using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the determination of anilines and nitroanilines in different matrices.[5][6]
Table 3: Analytical Techniques for Nitroaniline Compounds
| Technique | Description |
| HPLC | A suitable method for the analysis of thermolabile and polar compounds like nitroanilines without the need for derivatization.[5] A C18 reverse-phase column with a UV detector is often used. |
| GC-MS | Gas Chromatography coupled with Mass Spectrometry can be used for the identification and quantification of aniline derivatives. Derivatization might be required for some polar compounds.[6] |
| FTIR Spectroscopy | Fourier-Transform Infrared Spectroscopy is useful for the qualitative identification of functional groups present in the molecule, such as the nitro group and the N-H bond of the amino group. |
Applications and Potential in Drug Development
3-Amino-N,N-dimethyl-4-nitroaniline serves as a valuable building block in organic synthesis and material science.[1] While specific information on its direct application in drug development is limited, its structural motifs are present in various bioactive molecules.
Current and Potential Applications
-
Organic Synthesis: It is a key intermediate in the synthesis of various organic molecules, including dyes and pigments.[7]
-
Material Science: The unique electronic properties conferred by the nitro and amino groups make it suitable for the development of piezoelectric materials and organic semiconductors.[1]
-
Pharmaceutical Research: While direct therapeutic applications have not been extensively reported, its aniline and nitroaromatic core structures are found in many pharmaceutically active compounds. The nitro group, in particular, is a known pharmacophore in certain classes of drugs, although it can also be a toxicophore.[8] Therefore, this compound can serve as a scaffold or intermediate in the synthesis of novel drug candidates.
Safety and Handling
Like many nitroaromatic compounds, 3-Amino-N,N-dimethyl-4-nitroaniline is considered hazardous. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.
Table 4: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H332 | Harmful if inhaled |
Users should consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this compound.
Conclusion
3-Amino-N,N-dimethyl-4-nitroaniline is a chemical compound with a well-defined set of physical and chemical properties. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. The primary value of this compound lies in its utility as an intermediate in the synthesis of a wide range of other chemicals, including dyes, and its potential application in material science. For researchers in drug discovery, it represents a potential starting point for the synthesis of novel compounds, though its own biological activity is not yet well-characterized. Further research into its biological properties could unveil new applications in the pharmaceutical industry.
References
- 1. Buy 3-Amino-N,N-dimethyl-4-nitroaniline | 2069-71-8 [smolecule.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 3-Amino-N,N-dimethyl-4-nitroaniline | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. epa.gov [epa.gov]
- 7. Cas 20691-71-8,3-amino N,N-dimethyl 4-nitro aniline | lookchem [lookchem.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
